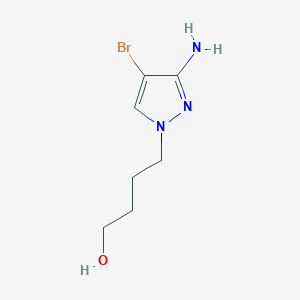
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino and bromo groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the pyrazole ring makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine source.
Attachment of the Butanol Side Chain: The final step involves the alkylation of the pyrazole ring with a butanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted pyrazole derivatives
科学研究应用
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and selectivity towards biological targets. The hydroxyl group can also contribute to the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
3-Amino-4-bromo-1H-pyrazole: Lacks the butanol side chain, making it less versatile for further modifications.
4-(3-Amino-1H-pyrazol-1-yl)butan-1-ol: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-(3-Hydroxy-4-bromo-1H-pyrazol-1-yl)butan-1-ol: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is unique due to the combination of amino, bromo, and butanol functionalities on the pyrazole ring
生物活性
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butan-1-ol is an organic compound characterized by its unique structural features, including a pyrazole ring substituted with an amino group and a bromine atom. Its molecular formula is C7H12BrN3O with a molecular weight of approximately 234.09 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Chemical Structure and Properties
The compound features a butanol chain attached to the pyrazole ring, enhancing its chemical reactivity and potential applications in drug development. The presence of both amino and bromo groups allows for diverse interactions within biological systems, such as hydrogen bonding and halogen bonding. This versatility is pivotal in its role as a therapeutic agent.
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory activities. Some compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and other mediators . The presence of the amino group in this compound may enhance its anti-inflammatory properties through similar mechanisms.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented, with studies showing effectiveness against various bacterial and fungal strains . The specific interactions facilitated by the amino and bromo groups in this compound could contribute to its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological activity of new compounds. For this compound, SAR studies suggest that:
| Feature | Importance |
|---|---|
| Amino Group | Enhances binding affinity through hydrogen bonding. |
| Bromo Group | May facilitate halogen bonding interactions. |
| Butanol Chain | Contributes to solubility and bioavailability. |
Case Studies
Several studies have explored the biological activities of related pyrazole compounds, providing insights into potential applications for this compound:
- Antitumor Efficacy : A series of pyrazole derivatives were synthesized and tested against BRAF(V600E), showing promising results in inhibiting tumor growth .
- Anti-inflammatory Mechanisms : Compounds similar to this compound were evaluated for their ability to reduce inflammation in animal models, demonstrating significant reductions in edema .
- Antimicrobial Activity : Studies on related pyrazole derivatives indicated effective inhibition against various pathogens, suggesting that modifications like those present in this compound could enhance antimicrobial properties .
属性
分子式 |
C7H12BrN3O |
|---|---|
分子量 |
234.09 g/mol |
IUPAC 名称 |
4-(3-amino-4-bromopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c8-6-5-11(10-7(6)9)3-1-2-4-12/h5,12H,1-4H2,(H2,9,10) |
InChI 键 |
TYCXRQSWAFIUCE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1CCCCO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















